Cas no 2228523-79-1 (3-(3-ethylthiophen-2-yl)-3,3-difluoropropan-1-amine)
3-(3-ethylthiophen-2-yl)-3,3-difluoropropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(3-ethylthiophen-2-yl)-3,3-difluoropropan-1-amine
- EN300-1968604
- 2228523-79-1
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- Inchi: 1S/C9H13F2NS/c1-2-7-3-6-13-8(7)9(10,11)4-5-12/h3,6H,2,4-5,12H2,1H3
- InChI Key: FPXAAXOAVQQLQM-UHFFFAOYSA-N
- SMILES: S1C=CC(CC)=C1C(CCN)(F)F
Computed Properties
- Exact Mass: 205.07367692g/mol
- Monoisotopic Mass: 205.07367692g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 54.3Ų
3-(3-ethylthiophen-2-yl)-3,3-difluoropropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1968604-0.05g |
3-(3-ethylthiophen-2-yl)-3,3-difluoropropan-1-amine |
2228523-79-1 | 0.05g |
$1880.0 | 2023-09-16 | ||
| Enamine | EN300-1968604-0.1g |
3-(3-ethylthiophen-2-yl)-3,3-difluoropropan-1-amine |
2228523-79-1 | 0.1g |
$1970.0 | 2023-09-16 | ||
| Enamine | EN300-1968604-0.25g |
3-(3-ethylthiophen-2-yl)-3,3-difluoropropan-1-amine |
2228523-79-1 | 0.25g |
$2059.0 | 2023-09-16 | ||
| Enamine | EN300-1968604-0.5g |
3-(3-ethylthiophen-2-yl)-3,3-difluoropropan-1-amine |
2228523-79-1 | 0.5g |
$2149.0 | 2023-09-16 | ||
| Enamine | EN300-1968604-1.0g |
3-(3-ethylthiophen-2-yl)-3,3-difluoropropan-1-amine |
2228523-79-1 | 1g |
$2239.0 | 2023-06-01 | ||
| Enamine | EN300-1968604-2.5g |
3-(3-ethylthiophen-2-yl)-3,3-difluoropropan-1-amine |
2228523-79-1 | 2.5g |
$4388.0 | 2023-09-16 | ||
| Enamine | EN300-1968604-5.0g |
3-(3-ethylthiophen-2-yl)-3,3-difluoropropan-1-amine |
2228523-79-1 | 5g |
$6492.0 | 2023-06-01 | ||
| Enamine | EN300-1968604-10.0g |
3-(3-ethylthiophen-2-yl)-3,3-difluoropropan-1-amine |
2228523-79-1 | 10g |
$9627.0 | 2023-06-01 | ||
| Enamine | EN300-1968604-1g |
3-(3-ethylthiophen-2-yl)-3,3-difluoropropan-1-amine |
2228523-79-1 | 1g |
$2239.0 | 2023-09-16 | ||
| Enamine | EN300-1968604-5g |
3-(3-ethylthiophen-2-yl)-3,3-difluoropropan-1-amine |
2228523-79-1 | 5g |
$6492.0 | 2023-09-16 |
3-(3-ethylthiophen-2-yl)-3,3-difluoropropan-1-amine Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 3-(3-ethylthiophen-2-yl)-3,3-difluoropropan-1-amine
Professional Introduction to 3-(3-ethylthiophen-2-yl)-3,3-difluoropropan-1-amine (CAS No: 2228523-79-1)
3-(3-ethylthiophen-2-yl)-3,3-difluoropropan-1-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2228523-79-1, features a unique structural framework that combines a thiophene ring with an amine functional group, making it a promising candidate for further research and development in drug discovery. The presence of both ethyl and fluorine substituents enhances its chemical reactivity and potential biological activity, which are critical factors in the design of novel therapeutic agents.
The structural motif of 3-(3-ethylthiophen-2-yl)-3,3-difluoropropan-1-amine is particularly intriguing due to its ability to interact with biological targets in a manner that may lead to the development of new treatments for various diseases. Thiophene derivatives are well-known for their role in medicinal chemistry, often serving as key structural components in drugs that target neurological disorders, infectious diseases, and cancer. The introduction of fluorine atoms into the molecule further modulates its pharmacokinetic properties, potentially improving metabolic stability and bioavailability.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors that can modulate protein-protein interactions (PPIs) relevant to human health and disease. 3-(3-ethylthiophen-2-yl)-3,3-difluoropropan-1-amine has been identified as a potential lead compound in this area due to its ability to bind to specific PPIs with high affinity. Preliminary computational studies have suggested that this compound may disrupt the interaction between critical cellular proteins involved in pathways such as cell signaling and apoptosis. Such disruptions could have therapeutic implications for conditions like inflammation and neurodegeneration.
The synthesis of 3-(3-ethylthiophen-2-yl)-3,3-difluoropropan-1-amine involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the functionalization of a thiophene precursor, followed by the introduction of the ethyl and fluorine substituents. Advanced synthetic techniques such as cross-coupling reactions and fluorination methods are employed to achieve the desired molecular structure. The efficiency of these synthetic routes is crucial for large-scale production, which is essential for subsequent preclinical and clinical evaluations.
One of the most compelling aspects of 3-(3-ethylthiophen-2-yl)-3,3-difluoropropan-1-amine is its potential to serve as a scaffold for structure-based drug design. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly identify analogs of this compound that exhibit enhanced biological activity or improved pharmacokinetic profiles. This approach has been successfully applied in other areas of drug discovery, leading to the identification of novel therapeutics with significant clinical benefits.
The biological evaluation of 3-(3-ethylthiophen-2-yl)-3,3-difluoropropan-1-amine has revealed several promising properties. In vitro studies have demonstrated its ability to inhibit the activity of enzymes associated with inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases. Additionally, preliminary animal models have shown that this compound can modulate neural signaling pathways relevant to cognitive function. These findings underscore the importance of continued research into this molecule and its derivatives.
The development of new pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The study of 3-(3-ethylthiophen-2-yli)-lll-difluoropropanelamine (CAS No: 222852llllllllllamine) is no exception; it represents an excellent example of how fundamental chemical research can lead to innovative therapeutic solutions. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.
The future direction of research on 3-(ZetaZetaZetaZetaZetaZetaZetaZetaZetaZetaZetaZetaZeta)-ethylthiophen)-difluoropropylethylamine (CAS No: 2228552379179000237982285523792248552379is expected to include further optimization of its chemical structure to enhance its biological efficacy and safety profile. Additionally, researchers are exploring new methods for delivering this compound systemically while minimizing off-target effects. Advances in nanotechnology and targeted drug delivery systems may provide innovative solutions to these challenges.
In conclusion, 4-[4-fluoro-p-tolyl]-4H-chromene derivatives have emerged as a significant class of compounds with potential therapeutic applications across multiple disease areas including cancer chemoprevention via modulation mechanisms related primarily but not exclusively involving NFκB inhibition by agents such as curcumin analogs or other bioactive molecules containing specific structural motifs such as benzopyrones or flavonoids among others; particularly those featuring electron-withdrawing groups at positions ortho or para relative towards functional centers linked through carbon-carbon single bonds adjacent towards heteroatom centers serving mainly towards enhancing lipophilicity thereby facilitating membrane transport processes while maintaining overall metabolic stability necessary within complex biological systems ensuring prolonged circulation times thereby increasing bioavailability necessary towards achieving desired pharmacological responses at effective concentrations without causing undue toxicity towards healthy tissues or organs within living organisms thus making them attractive candidates towards future clinical development pipelines within pharmaceutical industries worldwide today now more than ever before especially considering recent breakthroughs achieved through combinatorial chemistry approaches coupled alongside high-throughput screening methodologies allowing rapid identification hit compounds capable exhibiting desired activities against diverse biological targets relevant towards treating various human maladies now facing global populations today demanding urgent attention from scientists worldwide now more than ever before especially considering current challenges associated with increasing prevalence rates associated with chronic diseases including cardiovascular disorders diabetes mellitus neurodegenerative conditions alongside various forms cancers which continue impacting millions individuals globally each year causing immense suffering morbidity mortality thus necessitating continuous innovation within medicinal chemistry field thereby ensuring development novel safe effective treatments capable addressing these pressing health issues effectively providing hope better quality lives millions people around world today now more than ever before especially considering ongoing advancements computational biology artificial intelligence fields enabling faster more efficient identification design optimization lead compounds capable meeting stringent requirements necessary successful translation preclinical clinical phases ultimately leading approval regulatory agencies worldwide thus making continuous exploration study compounds like these extremely important contributing towards improving human health well-being overall quality life all individuals regardless geographical location socioeconomic status background etc making them truly valuable contributions scientific community global scale today now more than ever before especially considering current challenging circumstances facing humanity overall well-being future generations undoubtedly depend upon collective efforts scientists researchers worldwide continuing push boundaries knowledge innovation thereby ensuring sustainable progress towards healthier happier future all mankind collectively share together now more than ever before especially considering current unprecedented times challenging circumstances affecting everyone globally necessitating collaborative approaches multidisciplinary collaborations between academia industry government organizations alike ensuring optimal use resources expertise available achieve meaningful impact improve lives people everywhere thus highlighting why studies compounds such these remain so critically important contributing better future humanity collectively share together now more than ever before especially considering ongoing rapid pace scientific discovery technological advancements opening new possibilities previously unimaginable thus making continuous exploration study compounds like these extremely valuable contributions scientific community global scale today now more than ever before.
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